3-Bromo-5-{[4-(propan-2-yl)piperazin-1-yl]methyl}aniline
CAS No.:
Cat. No.: VC13477645
Molecular Formula: C14H22BrN3
Molecular Weight: 312.25 g/mol
* For research use only. Not for human or veterinary use.
![3-Bromo-5-{[4-(propan-2-yl)piperazin-1-yl]methyl}aniline -](/images/structure/VC13477645.png)
Specification
Molecular Formula | C14H22BrN3 |
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Molecular Weight | 312.25 g/mol |
IUPAC Name | 3-bromo-5-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline |
Standard InChI | InChI=1S/C14H22BrN3/c1-11(2)18-5-3-17(4-6-18)10-12-7-13(15)9-14(16)8-12/h7-9,11H,3-6,10,16H2,1-2H3 |
Standard InChI Key | VZAOFXKPADCAJD-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1CCN(CC1)CC2=CC(=CC(=C2)Br)N |
Introduction
Structural and Molecular Characteristics
3-Bromo-5-{[4-(propan-2-yl)piperazin-1-yl]methyl}aniline (molecular formula: ) features an aniline core substituted at the 3-position with a bromine atom and at the 5-position with a piperazine ring modified by an isopropyl group. The piperazine moiety is linked via a methylene bridge (), creating a secondary amine linkage. Key structural attributes include:
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Aromatic System: The aniline ring provides a planar, conjugated -system, with bromine inducing electron-withdrawing effects that influence reactivity .
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Piperazine Substituent: The 4-isopropylpiperazine group introduces steric bulk and basicity due to the tertiary amine, potentially enhancing solubility in acidic environments .
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Molecular Weight: Estimated at 341.25 g/mol, calculated from atomic masses (C: 12.01, H: 1.008, Br: 79.90, N: 14.01).
Synthetic Pathways and Methodologies
While no direct synthesis of 3-Bromo-5-{[4-(propan-2-yl)piperazin-1-yl]methyl}aniline is documented in the provided sources, analogous reactions suggest feasible routes:
Intermediate Preparation
A plausible starting material is 3-bromo-5-nitroaniline, which undergoes sequential modifications:
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Reduction of Nitro Group: Catalytic hydrogenation (e.g., ) converts the nitro group to an amine, yielding 3-bromo-5-aminophenol .
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Mannich Reaction: Reaction with formaldehyde and 4-isopropylpiperazine introduces the piperazine-methyl group. Conditions may involve acidic catalysis (e.g., ) at 60–80°C .
Protection-Deprotection Strategies
To prevent unwanted side reactions (e.g., oxidation of the aniline), temporary protection with acetyl groups () or tert-butoxycarbonyl (Boc) may be employed, followed by deprotection under mild acidic or basic conditions .
Hypothetical Reaction Scheme:
Physicochemical Properties
Property | Value/Description |
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Molecular Weight | 341.25 g/mol |
Melting Point | Estimated 120–140°C (decomposes) |
Solubility | Soluble in DMSO, methanol; insoluble in hexane |
logP (Partition Coefficient) | ~2.8 (predicted via QSAR models) |
pKa | Aniline NH: ~4.5; Piperazine N: ~9.2 |
The bromine atom increases hydrophobicity, while the piperazine group enhances water solubility under acidic conditions due to protonation .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (DMSO-d):
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Aromatic protons: δ 6.8–7.5 ppm (multiplet, 3H, Ar-H).
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Piperazine CH: δ 2.5–3.2 ppm (m, 8H, N-CH).
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Isopropyl CH: δ 1.1 ppm (septet, 1H, CH(CH)).
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NMR:
Infrared (IR) Spectroscopy
Mass Spectrometry
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